molecular formula C24H44O12 B1366328 Sucrose monolaurate CAS No. 13039-40-2

Sucrose monolaurate

Cat. No.: B1366328
CAS No.: 13039-40-2
M. Wt: 524.6 g/mol
InChI Key: KGUHOFWIXKIURA-VQXBOQCVSA-N
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Description

Sucrose monolaurate is a non-ionic surfactant derived from sucrose and lauric acid. It is known for its excellent biocompatibility, biodegradability, and broad hydrophilic-lipophilic balance values. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its surfactant properties and ability to enhance the solubility of hydrophobic compounds .

Biochemical Analysis

Biochemical Properties

Sucrose monolaurate plays a significant role in biochemical reactions, particularly due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipase enzymes during its synthesis . The nature of these interactions often involves the reduction of surface tension and stabilization of emulsions, which can enhance the solubility and bioavailability of hydrophobic compounds .

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell membrane integrity. For example, it can cause pronounced damage to the cell membrane of Gram-positive bacteria, leading to cellular lysis and leakage of intracellular components . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through interactions with cell membranes. It can integrate into lipid bilayers, causing membrane leakiness and disruption . This integration can lead to increased membrane fluidity and permeability, which in turn affects the function of membrane-bound proteins and enzymes . Additionally, this compound can disturb the regulation of peptidoglycan hydrolase activities, leading to degradation of the peptidoglycan layer in bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as concentration and environmental conditions. At concentrations below the critical micelle concentration, this compound hydrolyzes to give lauric acid at first-order rates . Over time, this hydrolysis can affect its long-term efficacy and impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations can induce membrane leakiness and disrupt cellular integrity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be synthesized through the transesterification of methyl laurate with sucrose . This process involves the use of lipase enzymes, which facilitate the esterification reaction . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to integrate into lipid bilayers and be transported across cell membranes . This integration can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular membranes and proteins. It can disturb the subcellular localization of some proteins by altering the zeta potential of cells . This disturbance can impact the activity and function of these proteins, leading to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose monolaurate can be synthesized through two main routes: esterification and transesterification. In the esterification process, sucrose reacts with free lauric acid under a homogenous acid catalyst to produce this compound and water. This reaction typically occurs under reduced pressure and anhydrous conditions .

In the transesterification process, methyl laurate (produced from lauric acid and methanol) reacts with sucrose in the presence of a homogenous base catalyst. This method also requires reduced pressure and anhydrous conditions to achieve high selectivity and yield .

Industrial Production Methods: Industrial production of this compound often involves a two-stage process. In the first stage, lauric acid is converted into methyl laurate via esterification using methanol and a catalyst such as Amberlyst 15. The optimal conditions for this reaction include a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L . In the second stage, methyl laurate undergoes transesterification with sucrose to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sucrose monolaurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

    Esterification: Methyl laurate and water.

    Transesterification: this compound.

Mechanism of Action

The antibacterial mechanism of sucrose monolaurate involves disrupting the integrity of bacterial cell membranes. It interacts with the cytoplasmic membrane, disturbing the regulation system of peptidoglycan hydrolase activities, leading to the degradation of the peptidoglycan layer and the formation of holes. This results in the leakage of cytoplasmic materials and the eventual inactivation of the bacteria . Additionally, this compound can enhance the permeability of cell membranes, facilitating the absorption of hydrophobic drugs .

Comparison with Similar Compounds

Sucrose monolaurate stands out for its high selectivity and yield in production, as well as its broad range of applications in various fields.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUHOFWIXKIURA-VQXBOQCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156500
Record name Sucrose, 6-laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13039-40-2
Record name Sucrose, 6-laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sucrose, 6-laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCROSE, 6-LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Sucrose monolaurate (SL) primarily acts by disrupting the cell membrane of bacteria, leading to a loss of essential metabolites and ultimately cell death. [, , ] This effect is particularly pronounced in Gram-positive bacteria. [, ] Research suggests that SL adsorbs to the cell envelope, potentially interfering with peptidoglycan hydrolase activity, leading to cell wall degradation and cytoplasmic leakage. []

A: While SL doesn't directly inhibit enzymes in cell-free extracts, studies indicate its interaction with the cell membrane may indirectly affect the activity of phosphofructokinase, glyceraldehyde 3-phosphate dehydrogenase, and/or phosphoglycerate kinase, impacting glycolysis and acid production. [, ]

A: Yes, SL exhibits increased antimicrobial activity at lower pH values, particularly against bacteria like Bacillus licheniformis, Bacillus subtilis, and Staphylococcus aureus. [] This pH dependence is linked to enhanced leakage of magnesium ions (Mg2+) and ninhydrin-positive substances from bacterial cells at lower pH. []

A: this compound has a molecular formula of C24H44O11 and a molecular weight of 504.6 g/mol. []

A: Yes, Fast Atom Bombardment Mass Spectrometry (FAB-MS) analysis of SL, particularly in the presence of sodium ions (Na+), reveals characteristic ions that allow for structural determination, especially for the fatty acid portion of the molecule. []

A: Molecular dynamics (MD) simulations have been used to investigate the interactions of SL with model lipid bilayers. [] These studies suggest that SL can integrate into membranes, potentially influencing membrane fluidity and permeability in a concentration-dependent manner. []

A: Research indicates that sugar monoesters with fatty acid chains ranging from C8 to C12 demonstrate a broader spectrum of antimicrobial activity. [] This suggests that the length of the hydrophobic fatty acid chain plays a role in the compound's interaction with bacterial cell membranes.

A: Yes, the sugar component of sugar fatty acid esters can significantly influence their antimicrobial activity. [, ] For instance, methyl α-d-glycoside monoesters generally exhibit higher efficacy compared to raffinose monoesters. [] This highlights the importance of the hydrophilic sugar group in determining the overall activity of these compounds.

A: While SL itself is generally recognized as safe, specific formulation strategies might be needed depending on the intended application. For instance, SL has been successfully incorporated into nanosuspensions to enhance the solubility and bioavailability of poorly water-soluble drugs like oleanolic acid. []

A: Yes, SL shows promise in pharmaceutical formulations. It acts as a stabilizer in oleanolic acid nanosuspensions, enhancing drug solubility, dissolution rate, and bioavailability. [] This suggests potential for SL in improving delivery of hydrophobic drugs.

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